Inosinic acid

Catalog No.
S914364
CAS No.
131-99-7
M.F
C10H13N4O8P
M. Wt
348.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Inosinic acid

CAS Number

131-99-7

Product Name

Inosinic acid

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C10H13N4O8P

Molecular Weight

348.21 g/mol

InChI

InChI=1S/C10H13N4O8P/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1

InChI Key

GRSZFWQUAKGDAV-KQYNXXCUSA-N

SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O

Solubility

Freely soluble in water, slightly soluble in ethanol

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O

Nucleotide Metabolism and Signaling Research

  • Precursor in Nucleic Acid Synthesis: IMP serves as a crucial precursor for the synthesis of Adenosine triphosphate (ATP), Guanosine triphosphate (GTP), and other essential nucleotides involved in energy transfer and various cellular functions. Studying IMP metabolism allows researchers to understand how cells regulate and maintain their energy balance and nucleic acid synthesis pathways .
  • Purinergic Signaling: IMP acts as a signaling molecule in purinergic signaling pathways, which regulate diverse cellular processes like cell growth, differentiation, and migration. Studying IMP's role in these pathways helps researchers understand how cells communicate and coordinate their activities .

Enzyme Studies and Drug Discovery

  • Substrate for Enzymes: IMP serves as a substrate for various enzymes involved in purine metabolism, making it valuable for studying enzyme activity and regulation. Researchers can use IMP to understand enzyme mechanisms and identify potential targets for drug development .
  • Drug Development and Testing: IMP can be used in drug discovery and development processes. For instance, researchers might study how potential drugs affect IMP metabolism or utilize IMP-based assays to assess their efficacy in targeting specific enzymes or pathways .

Cellular and Molecular Biology Research

  • Cellular Energy Studies: IMP's role as a precursor to ATP makes it a valuable tool for studying cellular energy metabolism. Researchers can track IMP levels and analyze their impact on cellular energy production and utilization .
  • Investigating Metabolic Diseases: Studying IMP metabolism can offer insights into various metabolic disorders, including gout and Lesch-Nyhan syndrome. Analyzing IMP levels and its associated pathways can provide information about potential causes and contribute to the development of therapeutic strategies .

Inosinic acid, also known as inosine monophosphate, is a purine nucleotide that plays a crucial role in various biological processes. It is the ribonucleotide of hypoxanthine and serves as the first nucleotide formed during the synthesis of purine nucleotides. Inosinic acid is characterized by its molecular formula C10H13N4O8PC_{10}H_{13}N_{4}O_{8}P and has a molecular weight of approximately 348.21 g/mol . This compound exists in all living organisms, from bacteria to higher eukaryotes, and is essential for cellular metabolism and energy transfer, particularly through its role in the synthesis of adenosine triphosphate, which is vital for energy storage in cells .

  • Synthesis of Purine Nucleotides: Inosinic acid is synthesized from 5-phosphoribosyl-1-pyrophosphate through a series of enzymatic reactions involving multiple enzymes that catalyze non-sequential steps .
  • Deamination: It can be formed by the deamination of adenosine monophosphate via the enzyme AMP deaminase .
  • Hydrolysis: Inosinic acid can be hydrolyzed to inosine through various enzymatic pathways, including those involving deoxyribonucleoside triphosphate pyrophosphohydrolase .
  • Conversion to Xanthylic Acid: The conversion of inosinic acid to xanthylic acid involves the action of inosine-5'-monophosphate dehydrogenase, which catalyzes the reaction with nicotinamide adenine dinucleotide as a cofactor .

The synthesis of inosinic acid involves several key steps:

  • Starting Material: The process begins with 5-phosphoribosyl-1-pyrophosphate.
  • Enzymatic Reactions: A series of enzymatic reactions catalyzed by multifunctional enzymes lead to the formation of inosinic acid from various substrates, including hypoxanthine and ribose .
  • Conversion Pathways: Inosinic acid can also be synthesized from adenosine monophosphate through deamination processes.

These pathways illustrate the complexity and regulation involved in purine nucleotide biosynthesis.

Inosinic acid has several notable applications:

  • Food Industry: It is utilized as a flavor enhancer under the E number E630, often found in soups, sauces, and processed foods to enhance umami taste .
  • Biochemical Research: Due to its role in nucleotide metabolism, it serves as an important compound in studies related to cellular energy dynamics and metabolic pathways.
  • Pharmaceuticals: Research into its biological activities has potential implications for drug development targeting metabolic disorders or malignancies due to its regulatory functions in cell growth .

Inosinic acid shares structural and functional similarities with several other compounds within purine metabolism. Here are some notable examples:

Compound NameStructure/Function DescriptionUnique Features
Adenosine MonophosphateA nucleotide composed of adenine, ribose, and one phosphate groupDirectly involved in energy transfer (ATP)
Guanosine MonophosphateA nucleotide consisting of guanine, ribose, and one phosphate groupPrecursor for guanosine triphosphate (GTP)
Xanthylic AcidA derivative formed from inosinic acid; involved in guanine synthesisActs as an intermediate between inosinic acid and guanosine
Cytidine MonophosphateA pyrimidine nucleotide that plays a role similar to purinesContains cytosine instead of purines

Inosinic acid is unique due to its specific role as the first purine nucleotide synthesized during metabolic processes and its flavor-enhancing properties not typically associated with other nucleotides.

Biosynthesis of Inosinic Acid

De Novo Synthesis Pathway

The de novo synthesis of inosinic acid begins with phosphoribosyl pyrophosphate (PRPP), a pentose phosphate derivative synthesized from ribose 5-phosphate and ATP via ribose-phosphate diphosphokinase [3]. PRPP undergoes a series of ten enzymatic reactions to form IMP, with the first committed step catalyzed by amidophosphoribosyltransferase (ATase). This enzyme transfers an amide group from glutamine to PRPP, yielding 5-phosphoribosylamine (PRA) [9]. Subsequent steps involve the sequential addition of glycine, formate, and aspartate, culminating in the closure of the purine ring to form IMP [1] [4].

Key intermediates include 5-aminoimidazole ribotide (AIR) and 5-formamidoimidazole-4-carboxamide ribotide (FAICAR), with the latter undergoing cyclization to produce IMP. This multistep process occurs in the cytosol and requires ATP, tetrahydrofolate derivatives, and magnesium ions [1] [4].

Enzymatic Regulation of IMP Biosynthesis

The de novo pathway is regulated by feedback inhibition. ATase, the rate-limiting enzyme, is allosterically inhibited by AMP, GMP, and their corresponding nucleoside diphosphates (ADP, GDP) [9]. Conversely, PRPP activates ATase, linking IMP synthesis to cellular energy status [2] [4]. Recent studies highlight the supramolecular assembly of de novo purine biosynthesis enzymes into metabolons, enhancing pathway efficiency and regulation [4]. For example, inosine 5′-monophosphate dehydrogenase (IMPDH), which converts IMP to xanthosine monophosphate (XMP), forms filamentous structures under GTP depletion, dynamically controlling flux toward GMP [4].

Role of PRPP in IMP Formation

PRPP serves as the foundational substrate for IMP synthesis. Its availability is tightly regulated by ribose-phosphate diphosphokinase, which is inhibited by ADP and GDP [3]. Elevated PRPP levels, as seen in Lesch-Nyhan syndrome, drive overproduction of purines, leading to hyperuricemia [3]. The table below summarizes key reactions involving PRPP in nucleotide metabolism:

EnzymeReactantProduct
AmidophosphoribosyltransferasePRPP + Gln5-Phosphoribosylamine
Hypoxanthine phosphoribosyltransferaseHypoxanthine + PRPPIMP
Adenine phosphoribosyltransferaseAdenine + PRPPAMP

[1] [3] [9]

Conversion Pathways from Inosinic Acid

Conversion to Adenosine Monophosphate (AMP)

IMP is converted to AMP in a two-step process. First, adenylosuccinate synthetase condenses IMP with aspartate and GTP to form adenylosuccinate. This reaction consumes GTP and generates GDP [5] [8]. Second, adenylosuccinate lyase cleaves adenylosuccinate into AMP and fumarate, linking purine metabolism to the citric acid cycle [8]. AMP synthesis is feedback-inhibited by GDP, ensuring balanced nucleotide pools [2] [4].

Conversion to Guanosine Monophosphate (GMP)

GMP synthesis from IMP involves oxidation and amination. IMP dehydrogenase (IMPDH) oxidizes IMP to XMP using NAD⁺ as a cofactor [4] [6]. XMP is then aminated by GMP synthetase, which transfers an amino group from glutamine to XMP, yielding GMP at the expense of ATP [5] [6]. This pathway is regulated by ATP availability and inhibited by AMP, preventing excessive GMP production during energy deficit [4].

Formation of Hypoxanthine and Downstream Metabolites

IMP can be hydrolyzed to hypoxanthine and ribose 5-phosphate via nucleotidases. Hypoxanthine enters salvage pathways or is oxidized to xanthine and uric acid by xanthine oxidase [1] [7]. In Corynebacterium glutamicum, blocking AMP and GMP synthesis elevates IMP pools but redirects flux toward hypoxanthine accumulation (102 μmol/g cell dry weight), highlighting competing degradation pathways [7].

The Purine Nucleotide Cycle

IMP in Energy Metabolism

The purine nucleotide cycle regenerates ATP during high-energy demand. In skeletal muscle, AMP deaminase converts AMP to IMP and ammonia, bypassing ADP accumulation [8]. IMP is then recycled to AMP via adenylosuccinate, with fumarate entering the citric acid cycle to generate NADH and ATP [8]. This cycle is critical during anaerobic exercise, where it mitigates acidosis by consuming protons [8].

Regulation of the Purine Nucleotide Cycle

AMP deaminase is activated by ATP depletion and inhibited by GTP, aligning IMP production with cellular energy status [8]. Fumarate, a byproduct of adenylosuccinate lyase, allosterically activates citrate synthase, coupling nucleotide metabolism to oxidative phosphorylation [8].

Tissue-Specific Variations in the Cycle

Skeletal muscle relies heavily on the purine nucleotide cycle due to rapid ATP turnover, whereas liver and brain tissues prioritize IMP salvage [8]. In Saccharomyces cerevisiae, the enzyme deoxyribonucleoside triphosphate pyrophosphohydrolase hydrolyzes ITP to IMP, preventing mutagenic nucleotide incorporation [1].

Physical Description

Odourless, colourless or white crystals or powder
Solid

XLogP3

-3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

348.04710038 g/mol

Monoisotopic Mass

348.04710038 g/mol

Heavy Atom Count

23

UNII

TAO7US05G5

Related CAS

30918-54-8

Wikipedia

Inosinic_acid
Oxandrolone

Use Classification

Food additives
Food Additives -> FLAVOUR_ENHANCER; -> JECFA Functional Classes

General Manufacturing Information

5'-Inosinic acid: INACTIVE

Dates

Modify: 2023-08-15

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